molecular formula C21H35N3O2 B11803773 tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11803773
M. Wt: 361.5 g/mol
InChI Key: DVFGELBPMWYQMT-UHFFFAOYSA-N
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Description

tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound with the molecular formula C21H35N3O2 and a molecular weight of 361.5 g/mol . This compound is known for its versatility and high purity, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves several steps. One common method includes the reaction of sec-butylamine with 5-(1-propylpyrrolidin-2-yl)pyridine-2-carboxylic acid, followed by the addition of tert-butyl chloroformate. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 50°C . Major products formed from these reactions include various substituted and oxidized derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions . Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses .

Properties

Molecular Formula

C21H35N3O2

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl N-butan-2-yl-N-[5-(1-propylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H35N3O2/c1-7-13-23-14-9-10-18(23)17-11-12-19(22-15-17)24(16(3)8-2)20(25)26-21(4,5)6/h11-12,15-16,18H,7-10,13-14H2,1-6H3

InChI Key

DVFGELBPMWYQMT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)N(C(C)CC)C(=O)OC(C)(C)C

Origin of Product

United States

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